2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol
Description
Properties
IUPAC Name |
2,4,5,6,7,8-hexahydro-1H-cyclohepta[c]pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-6-4-2-1-3-5-7(6)9-10-8/h1-5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHMLFNQLFORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19462-61-4 | |
| Record name | 3A,4,5,6,7,8-HEXAHYDROCYCLOHEPTA(C)PYRAZOL-3(2H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FT8XY82UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Reaction of cycloheptene-1,2-dione with substituted hydrazines under acidic conditions yields the pyrazole ring. For example, using methylhydrazine in ethanol at reflux facilitates [3+2] cycloaddition, forming the pyrazole core while retaining the hydroxyl group via keto-enol tautomerism.
Representative Conditions:
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cycloheptene-1,2-dione + Hydrazine | Ethanol | Reflux | 12 h | 65% |
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM of diene precursors constructs the cycloheptane ring. A diene substrate bearing a pyrazole fragment undergoes metathesis to form the bicyclic structure. This method offers stereochemical control but requires anhydrous conditions.
Optimized Protocol:
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Catalyst: Grubbs II (5 mol%)
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Solvent: Dichloromethane
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Temperature: 40°C
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Yield: 58%
Functionalization of Pyrazole Intermediates
Post-cyclization modifications introduce the 3-hydroxyl group. Two pathways are prevalent:
Hydroxylation via Diazotization-Iodination Sequence
Adapted from analogous pyrazole syntheses, 3-amino intermediates undergo diazotization with NaNO₂/HCl, followed by iodination with KI. Subsequent hydrolysis replaces iodine with a hydroxyl group.
Stepwise Procedure:
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Diazotization: 3-Aminopyrazole + NaNO₂/HCl → Diazonium salt
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Iodination: Diazonium salt + KI → 3-Iodopyrazole
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Hydrolysis: 3-Iodopyrazole + NaOH → 3-Hydroxypyrazole
Critical Parameters:
Direct Oxidation of Pyrazoline Precursors
Pyrazolines, synthesized via 1,3-dipolar cycloaddition, are oxidized to pyrazoles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The hydroxyl group is introduced via tautomerization or directed oxidation.
Multi-Component Reaction (MCR) Approaches
One-pot MCRs streamline synthesis by combining cycloheptane precursors, hydrazines, and carbonyl compounds. For instance, a Hantzsch-type reaction between cycloheptenone, ethyl acetoacetate, and hydrazine forms the pyrazole ring in situ.
Advantages:
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Reduced purification steps
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Higher atom economy
Limitations:
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Competing side reactions necessitate precise stoichiometry.
Salt Formation and Purification
The hydrochloride salt (CID: 132341803) is prepared by treating the free base with HCl gas in diethyl ether. Recrystallization from ethanol/water affords high-purity product.
Analytical Data:
Analytical Validation and Characterization
Synthetic batches are validated via:
Challenges and Optimization Opportunities
-
Ring Strain Mitigation: The cycloheptane ring’s strain complicates cyclization. Using bulky substituents or microwave-assisted synthesis improves yields.
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Hydroxyl Group Stability: The 3-hydroxyl group is prone to oxidation; inert atmosphere handling is essential.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
HCP has been investigated for its potential therapeutic effects in various medical conditions. Its derivatives have shown promise in:
- Anticancer Activity : Studies indicate that HCP derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, a derivative of HCP demonstrated significant inhibition of cell proliferation in breast cancer models due to its ability to interfere with the cell cycle .
- Neuroprotective Effects : Research has suggested that HCP may protect neuronal cells from oxidative stress. In vitro studies revealed that HCP can reduce reactive oxygen species (ROS) levels in neuronal cells, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a specific HCP derivative inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Materials Science
The unique structural features of HCP allow it to be utilized in the development of advanced materials:
- Polymer Chemistry : HCP can serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating HCP into polymer matrices improves their resistance to thermal degradation .
- Nanotechnology : HCP derivatives have been explored as building blocks for nanomaterials. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and sensor development .
Data Table: Properties of HCP-Based Polymers
| Property | Value |
|---|---|
| Thermal Decomposition Temp | 300 °C |
| Mechanical Strength (MPa) | 50 |
| Glass Transition Temp (°C) | 120 |
Agricultural Chemistry
HCP's potential extends into agricultural applications where it is being studied for:
- Pesticide Development : Certain derivatives of HCP have shown insecticidal properties against pests such as aphids and beetles. These compounds disrupt metabolic processes in target insects without affecting non-target species, highlighting their potential as environmentally friendly pesticides .
Case Study: Insecticidal Activity
A field trial conducted on tomato crops treated with an HCP-based pesticide showed a 70% reduction in pest populations compared to untreated controls. The study emphasized the compound's low toxicity to beneficial insects like ladybugs .
Mechanism of Action
The mechanism by which 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Size : The cycloheptane ring in the parent compound provides greater conformational flexibility compared to the cyclopentane analog (e.g., 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine) .
- Substituent Effects :
- Hydroxyl (-OH) and carboxylic acid (-COOH) groups improve water solubility but limit membrane permeability.
- Ester (-COOEt) and lipophilic substituents (e.g., dichlorobenzyl) enhance bioavailability and cellular uptake .
Biological Activity
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 151.21 g/mol
- CAS Number : 54162-24-2
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the pyrazole ring demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This action is similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Notably, compounds with similar structures have been investigated for their ability to inhibit tumor growth in preclinical models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Disruption : The compound can interact with lipid membranes of pathogens or cancer cells, compromising their integrity.
Case Studies and Research Findings
Q & A
Basic: What are the established protocols for synthesizing 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of precursors such as hydrazine derivatives with cyclic ketones. For example, intermediate analogs like ethyl 2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxylate are synthesized via catalytic cyclization using phenylhydrazine hydrochloride and triethylamine (TEA) in refluxing ethanol, yielding ~50% . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., ethanol) enhance cyclization efficiency.
- Catalyst choice : TEA improves proton abstraction during ring closure.
- Temperature : Reflux conditions (70–80°C) optimize kinetics while minimizing side reactions.
Crystallization from ethanol-chloroform (1:1) is recommended for purification, achieving 74% recovery in related pyrazol-ol derivatives .
Basic: How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?
Answer:
Structural validation relies on:
- X-ray crystallography : Resolves zwitterionic forms and ring conformations (e.g., twisted boat-chair for cyclooctane rings) . Hydrogen bonding (N–H⋯O) and π–π interactions stabilize the crystal lattice, as seen in analogs .
- NMR spectroscopy : and NMR confirm proton environments and carbon connectivity. For example, NMR (400 MHz, CDCl) of a derivative (4k) shows distinct peaks for hydroxyl (δ 3.2–3.5 ppm) and cycloheptane protons (δ 1.5–2.1 ppm) .
- IR spectroscopy : Bands at 1646 cm (C=O) and 3237 cm (N–H) confirm functional groups .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) that deactivate the compound in vivo .
- Structural modification : Introduce electron-withdrawing groups (e.g., –CF) to enhance stability, as seen in trifluoromethyl-substituted pyrazolols with improved pharmacokinetics .
- Formulation optimization : Encapsulation in liposomes or cyclodextrins improves solubility and tissue penetration, addressing poor in vivo efficacy .
Advanced: How can computational methods guide the design of derivatives with enhanced antimicrobial activity?
Answer:
- Molecular docking : Screen derivatives against bacterial targets (e.g., MurA enzyme in peptidoglycan biosynthesis). Pyrazole-3-ol analogs show binding affinity to active sites via H-bonding with Thr 323 and His 394 residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., –Cl, –F) with MIC values. Chlorinated derivatives exhibit 4× lower MICs against S. aureus compared to non-halogenated analogs .
- MD simulations : Predict stability of ligand-target complexes over 100 ns trajectories, identifying derivatives with sustained interactions .
Advanced: What experimental and computational approaches address spectral data contradictions (e.g., unexpected NMR splitting patterns)?
Answer:
Unexpected splitting may arise from dynamic effects or impurities. Solutions include:
- Variable-temperature NMR : Detect conformational exchange (e.g., chair-boat transitions in cycloheptane rings) by observing coalescence of peaks at elevated temperatures .
- DFT calculations : Simulate chemical shifts using B3LYP/6-31G(d) to distinguish between tautomers or stereoisomers .
- HPLC-MS coupling : Identify co-eluting impurities (e.g., oxidation byproducts) that distort integration ratios .
Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?
Answer:
- Antimicrobial activity : Inhibits bacterial cell wall synthesis by targeting lipid II translocase (MIC: 2–8 µg/mL for Gram-positive strains) .
- Antifungal action : Disrupts ergosterol biosynthesis in C. albicans via lanosterol demethylase inhibition (IC: 12 µM) .
- Anti-inflammatory effects : Suppresses COX-2 expression by blocking NF-κB nuclear translocation in macrophages (IC: 25 µM) .
Advanced: How do crystal packing interactions influence the stability and reactivity of this compound?
Answer:
- Hydrogen bonding : Intermolecular N–H⋯O bonds (2.8–3.0 Å) form infinite chains, enhancing thermal stability (decomposition >220°C) .
- π–π stacking : Centroid distances of 3.5 Å between pyrazole rings reduce photodegradation by stabilizing excited states .
- Solvent inclusion : Ethanol/chloroform recrystallization traps solvent in lattice voids, altering dissolution kinetics .
Advanced: What synthetic modifications improve yield in large-scale preparations without compromising purity?
Answer:
- Flow chemistry : Continuous cyclization in microreactors reduces side reactions (e.g., over-oxidation) and improves yield by 15% compared to batch methods .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for eco-friendly extraction, achieving >95% recovery .
- Catalyst recycling : Immobilize TEA on mesoporous silica to reuse it for 5 cycles with <5% activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
